molecular formula C23H23N3O3S B2529652 N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899755-97-6

N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2529652
CAS RN: 899755-97-6
M. Wt: 421.52
InChI Key: SSRXMEYTLZVLLA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

Crystallographic studies have provided insights into the molecular structures of related compounds, highlighting the importance of intramolecular interactions, such as hydrogen bonding, which stabilizes the folded conformation of molecules. These studies are crucial for understanding the relationship between structure and function in drug design and development (Subasri et al., 2016) (Subasri et al., 2017).

Synthesis and Evaluation for Medical Imaging

The synthesis and biodistribution of [11C]R116301, a compound related to the one of interest, have been explored for its potential as a positron emission tomography (PET) ligand for investigating central neurokinin(1) receptors. This research is indicative of the potential use of similar compounds in the development of diagnostic tools for neurological conditions (M. V. D. Mey et al., 2005).

Antimicrobial and Antifungal Applications

Several studies have focused on the synthesis of novel compounds with potential antimicrobial and antifungal properties. For example, derivatives of pyrimidine and oxazinone have been synthesized and evaluated as antimicrobial agents, indicating the broader pharmaceutical applications of such compounds (Hossan et al., 2012).

Therapeutic and Biological Screening

Compounds similar to "N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide" have been synthesized and screened for their therapeutic potential, including antibacterial, antifungal, and anthelmintic activity. Some of these studies have shown significant biological activities, suggesting the potential for these compounds to be developed into therapeutic agents (G. Khan et al., 2019).

Advanced Material Applications

In the context of materials science, the vibrational spectroscopic signatures and effects of rehybridization and hyperconjugation on the molecule have been characterized using quantum computational approaches. This research provides valuable insights into the electronic and structural properties of such compounds, which could have implications for their use in advanced materials (S. J. Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-4-12-26-22(28)21-20(16-10-5-6-11-17(16)29-21)25-23(26)30-13-18(27)24-19-14(2)8-7-9-15(19)3/h5-11H,4,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRXMEYTLZVLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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